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An In-Depth Technical Guide to the Spectral Data of 1H-Indazole-3-Carbaldehyde

Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development, detailing the spectroscopic characterization of 1H-
Indazole-3-Carbaldehyde. As a pivotal building block in medicinal chemistry, particularly for

the synthesis of kinase inhibitors, a thorough understanding of its structural data is paramount.

[1][2] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental

protocols and expert interpretation.

Compound Overview: The Significance of 1H-
Indazole-3-Carbaldehyde
1H-Indazole-3-Carbaldehyde (Molecular Formula: C₈H₆N₂O, Molecular Weight: 146.15 g/mol

) is a heterocyclic aromatic aldehyde.[3] The indazole core is a well-recognized bioisostere of

indole, capable of forming critical hydrogen bonds within the active sites of proteins, making it a

privileged scaffold in drug design.[1][4] The aldehyde functional group at the C-3 position offers

a versatile handle for synthetic transformations, enabling the construction of a diverse library of

polyfunctionalized 3-substituted indazoles.[1] Accurate structural confirmation is the bedrock of

any subsequent synthetic or biological investigation, which is achieved through the synergistic

application of modern spectroscopic techniques.
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Below is the chemical structure of 1H-Indazole-3-Carbaldehyde with atom numbering for

reference in the spectral analysis sections.

Caption: Structure of 1H-Indazole-3-Carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.[5][6] Both ¹H and ¹³C NMR spectra provide detailed information about the

electronic environment, connectivity, and relative positioning of atoms.

Experimental Protocol: NMR Spectrum Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The

following procedure is a standard methodology for this analysis.

Sample Preparation: Accurately weigh approximately 5-10 mg of 1H-Indazole-3-
Carbaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a

standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve

a wide range of compounds and to avoid the exchange of the labile N-H proton with the

solvent.

Instrumentation: Record the spectra on a spectrometer operating at a frequency of 300 MHz

or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and

a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., C13CPD) to ensure each unique carbon appears as a singlet. A higher

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift
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scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

¹H NMR Spectral Data
The ¹H NMR spectrum of 1H-Indazole-3-Carbaldehyde provides distinct signals that can be

unambiguously assigned.

Table 1: ¹H NMR Data for 1H-Indazole-3-Carbaldehyde in DMSO-d₆[1]

Proton
Assignment

Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration

NH-1 14.17 br s - 1H

CHO 10.20 s - 1H

H-4 8.14 d 8.5 1H

H-7 7.70 d 8.5 1H

H-6 7.49 dt 7.0, 1.0 1H

| H-5 | 7.37 | dt | 7.0, 1.0 | 1H |

s = singlet, d = doublet, dt = doublet of triplets, br s = broad singlet

Expertise & Causality:

Aldehyde Proton (10.20 ppm): The signal for the aldehyde proton is found significantly

downfield, a characteristic feature due to the strong deshielding effect of the electron-

withdrawing carbonyl group.[7] It appears as a singlet as there are no adjacent protons

within three bonds to couple with.

Indazole N-H Proton (14.17 ppm): This proton is highly deshielded and appears as a broad

singlet at a very low field.[1] This is due to its acidic nature and its involvement in

intermolecular hydrogen bonding, which reduces electron density around the proton. The

broadness is typical for protons attached to nitrogen.
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Aromatic Protons (7.37-8.14 ppm): The protons on the benzene ring appear in the expected

aromatic region.

The H-4 proton at 8.14 ppm is the most downfield of the aromatic protons due to the

anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing nature of the

aldehyde group relayed through the heterocyclic system. It appears as a doublet, coupled

only to H-5.

The H-7 proton at 7.70 ppm appears as a doublet, coupled to H-6.

H-5 and H-6 protons appear as overlapping multiplets (doublet of triplets). Their coupling

patterns reflect splitting by their ortho and meta neighbors, consistent with the assigned

structure.[1]

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the

eight carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 1H-Indazole-3-Carbaldehyde in DMSO-d₆[1]

Carbon Assignment Chemical Shift (δ) [ppm]

CHO 187.4

C3a 143.4

C3 141.1

C7a 127.3

C6 123.8

C4 120.7

C5 120.2

| C7 | 111.2 |

Expertise & Causality:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://www.benchchem.com/product/b3431284?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde Carbonyl (187.4 ppm): The carbonyl carbon of the aldehyde is the most deshielded

carbon in the molecule, appearing at a characteristic downfield shift.[1]

Heterocyclic & Aromatic Carbons (111.2-143.4 ppm): The remaining signals correspond to

the six carbons of the fused benzene ring and the two carbons of the pyrazole ring. The

specific assignments are based on established data for indazole systems and are consistent

with the electronic effects of the nitrogen atoms and the aldehyde substituent. For instance,

C7, being ortho to the electron-donating NH group, is expectedly shielded and appears at

the highest field (111.2 ppm).[1]

NMR Analysis Workflow

Sample Preparation
(5-10 mg in 0.6 mL DMSO-d6)

Data Acquisition
(>300 MHz Spectrometer)

Data Processing
(FT, Phasing, Baseline Correction)

Calibration
(Ref: Residual DMSO-d6)

Spectral Interpretation
(Chemical Shift, Integration, Multiplicity)

Structure Confirmation
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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which corresponds to specific

molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

universal attenuated total reflectance (ATR) sampling accessory.[1][8] The ATR method is

advantageous as it requires minimal sample preparation.

Sample Application: Place a small amount of the solid 1H-Indazole-3-Carbaldehyde powder

directly onto the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹, by co-adding

a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and automatically subtracted from the sample spectrum.

IR Spectral Data
The IR spectrum of 1H-Indazole-3-Carbaldehyde shows characteristic absorption bands that

confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for 1H-Indazole-3-Carbaldehyde[1]

Wavenumber (ν) [cm⁻¹] Vibration Type Functional Group

3254 N-H Stretch Indazole N-H

1671 C=O Stretch Aldehyde

1458 C=C / C=N Stretch Aromatic/Heterocyclic Ring
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| 792, 739 | C-H Bending (out-of-plane) | Aromatic |

Expertise & Causality:

N-H Stretching (3254 cm⁻¹): A distinct, relatively broad peak in this region is characteristic of

the N-H stretching vibration of the indazole ring.[1] The broadening is indicative of hydrogen

bonding.

C=O Stretching (1671 cm⁻¹): A strong, sharp absorption band at 1671 cm⁻¹ is the most

prominent feature of the spectrum and is definitively assigned to the C=O stretching of the

conjugated aldehyde group.[1] Conjugation with the indazole ring lowers the frequency from

that of a typical saturated aldehyde (~1720-1740 cm⁻¹).

Aromatic Ring Vibrations (1458 cm⁻¹): Absorptions in the 1600-1450 cm⁻¹ region are

characteristic of C=C and C=N stretching vibrations within the fused aromatic system.

C-H Bending (792, 739 cm⁻¹): The strong peaks in the "fingerprint region" below 900 cm⁻¹

are associated with the out-of-plane C-H bending vibrations of the substituted benzene ring

and are diagnostic of the substitution pattern.[1]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable

information about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is

particularly crucial for confirming the elemental composition.

Experimental Protocol: HRMS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

acetonitrile or methanol.

Instrumentation: Use an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer

equipped with an electrospray ionization (ESI) source.[1][9] ESI is a "soft" ionization

technique that typically keeps the molecule intact, making it ideal for determining the

molecular weight.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in

negative ion mode (ESI-) to observe the deprotonated molecule [M-H]⁻, as the acidic N-H

proton is easily lost.

Analysis: Determine the accurate mass of the observed ion and compare it to the

theoretically calculated mass for the expected molecular formula.

HRMS Data and Interpretation
The HRMS data provides definitive proof of the molecular formula.

Calculated Mass for [C₈H₅N₂O]⁻ ([M-H]⁻): 145.0390 m/z[1]

Found Mass: 145.0402 m/z[1]

The excellent agreement between the calculated and experimentally found mass (with a

deviation of only a few parts per million) confirms the elemental composition of C₈H₆N₂O.

Proposed EI Fragmentation Pathway
While the provided data uses soft ESI, a hypothetical fragmentation pattern under harsher

Electron Ionization (EI) conditions can be proposed to further understand the molecule's

stability and structure.

[C₈H₆N₂O]⁺˙
m/z = 146

[M-H]⁺
m/z = 145

- •H

[M-CO]⁺˙
m/z = 118

- CO

[M-CHO]⁺
m/z = 117

- CO

[C₆H₄N]⁺
m/z = 90

- N₂
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Caption: Proposed key fragmentations of 1H-Indazole-3-Carbaldehyde under EI-MS.

Expertise & Causality:

Molecular Ion ([M]⁺˙, m/z 146): The initial ionization would produce the molecular ion.

Loss of H• ([M-H]⁺, m/z 145): A common fragmentation for aldehydes is the loss of the

aldehydic hydrogen radical to form a stable acylium ion.[10]

Loss of CO ([M-CO]⁺˙, m/z 118): The molecular ion can undergo decarbonylation (loss of a

neutral carbon monoxide molecule), a characteristic fragmentation for aromatic aldehydes, to

yield an indazole radical cation.[11][12]

Loss of N₂ ([C₆H₄N]⁺, m/z 90): The [M-CO]⁺˙ fragment could further lose a molecule of

dinitrogen, leading to a benzyne-like fragment.

Conclusion: A Unified Structural Confirmation
The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating

structural confirmation of 1H-Indazole-3-Carbaldehyde.

HRMS establishes the precise elemental composition as C₈H₆N₂O.

IR Spectroscopy confirms the presence of the key functional groups: an N-H moiety, a

conjugated aldehyde (C=O), and the aromatic indazole core.

¹H and ¹³C NMR Spectroscopy piece together the molecular puzzle, defining the exact

connectivity of the carbon-hydrogen framework and confirming the substitution pattern of the

indazole ring.

This comprehensive spectroscopic dataset serves as a reliable and authoritative reference for

scientists working with this important synthetic intermediate, ensuring the integrity and

reproducibility of their research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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